molecular formula C13H21N5 B11731554 1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine CAS No. 1855938-04-3

1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine

Cat. No.: B11731554
CAS No.: 1855938-04-3
M. Wt: 247.34 g/mol
InChI Key: JUPIPKAPNBZMNU-UHFFFAOYSA-N
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Description

1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Properties

CAS No.

1855938-04-3

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-4-methylpyrazol-3-amine

InChI

InChI=1S/C13H21N5/c1-5-17-8-10(3)13(16-17)14-7-12-9-18(6-2)15-11(12)4/h8-9H,5-7H2,1-4H3,(H,14,16)

InChI Key

JUPIPKAPNBZMNU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=NN(C=C2C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the alkylation of 3-methyl-1H-pyrazole with ethyl bromide, followed by a condensation reaction with formaldehyde and subsequent amination . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like sodium acetate or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring is substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    1-Ethyl-3-methyl-1H-pyrazole: A precursor in the synthesis of the target compound.

    4-Methyl-1H-pyrazole: Another pyrazole derivative with similar structural features.

    1-Ethyl-4-methyl-1H-pyrazole-3-carboxamide: A compound with similar functional groups but different biological activity.

Uniqueness: 1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C12H18N4C_{12}H_{18}N_4, with a molecular weight of 218.30 g/mol. The compound features a pyrazole core, which is known for its role in various biological activities.

Biological Activity Overview

The biological activities of pyrazole derivatives, including the compound , are largely attributed to their ability to interact with various biological targets, including enzymes and receptors. Below are key findings related to its biological activity:

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that certain pyrazole compounds inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer) with varying efficacy. The compound demonstrated an IC50 value indicating effective growth inhibition without significant toxicity to normal cells .
Cell LineGrowth Inhibition (%)IC50 (μM)
HeLa38.4410.0
HepG254.258.5

The mechanisms by which pyrazole derivatives exert their effects often involve:

  • Enzyme Inhibition : Several studies have reported that pyrazole compounds can act as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression .
  • Receptor Modulation : The interaction with specific receptors has been noted, enhancing the potential for therapeutic applications in pain management and inflammation .

Antioxidant Activity

Pyrazole derivatives are also recognized for their antioxidant properties. They have shown the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Case Studies

  • Anticancer Efficacy : A study evaluated the efficacy of various pyrazole derivatives against multiple cancer cell lines, highlighting that modifications at specific positions on the pyrazole ring significantly influenced their anticancer activity.
    • Findings : Compounds with specific substituents showed enhanced potency against prostate and lung cancer cell lines, suggesting a structure-activity relationship (SAR) that could guide future drug design .
  • Inflammation Models : In vivo studies demonstrated that certain pyrazole derivatives exhibited anti-inflammatory effects in animal models, indicating potential for development as anti-inflammatory agents .

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